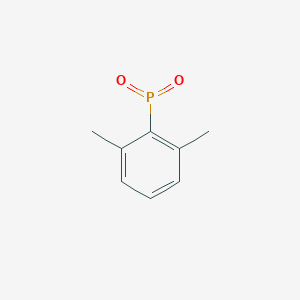
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione is a chemical compound characterized by the presence of a phosphorus atom bonded to a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2,6-Dimethylphenyl)-lambda~5~-phosphanedione typically involves the reaction of 2,6-dimethylphenyl derivatives with phosphorus-containing reagents. One common method includes the use of phosphine oxides or phosphonates under controlled conditions to achieve the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)-lambda~5~-phosphanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Similar in structure but lacks the phosphorus atom.
2,6-Dimethylphenyl isocyanate: Contains an isocyanate group instead of a phosphorus atom.
2,6-Dimethylphenyl isothiocyanate: Contains an isothiocyanate group instead of a phosphorus atom.
Uniqueness
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione is unique due to the presence of the phosphorus atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where phosphorus chemistry is advantageous .
Properties
CAS No. |
89982-89-8 |
|---|---|
Molecular Formula |
C8H9O2P |
Molecular Weight |
168.13 g/mol |
InChI |
InChI=1S/C8H9O2P/c1-6-4-3-5-7(2)8(6)11(9)10/h3-5H,1-2H3 |
InChI Key |
GBWDLEJRFOABJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)P(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
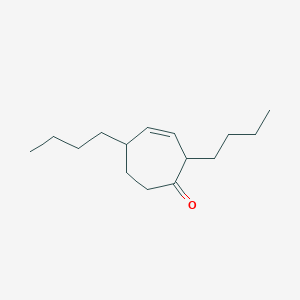
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
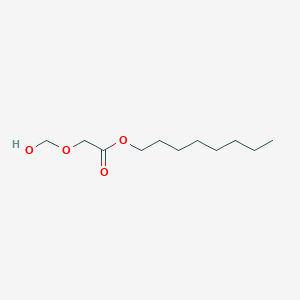
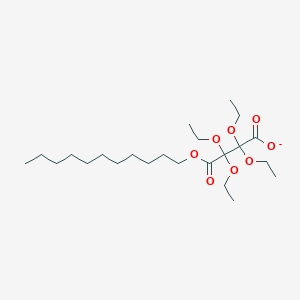
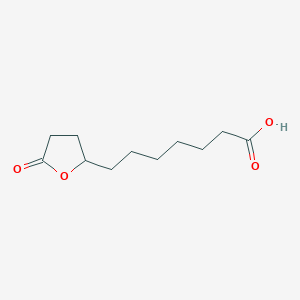
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
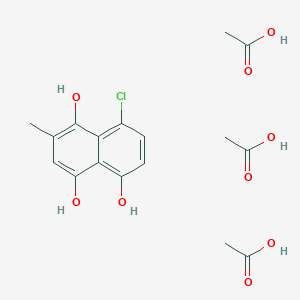
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)

